molecular formula C14H15NO3 B14016921 Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B14016921
M. Wt: 245.27 g/mol
InChI Key: NJDBSDVBYWCSDA-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate typically involves the reaction of a benzoate ester with a tetrahydropyran derivative. One common method includes the use of a Grignard reagent to introduce the tetrahydropyran ring, followed by the addition of a cyano group through nucleophilic substitution . The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-(4-cyanooxan-4-yl)benzoate

InChI

InChI=1S/C14H15NO3/c1-17-13(16)11-4-2-3-5-12(11)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3

InChI Key

NJDBSDVBYWCSDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2(CCOCC2)C#N

Origin of Product

United States

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